molecular formula C27H44O2 B12396796 3-Epi-25-hydroxyvitamin D3-13c5

3-Epi-25-hydroxyvitamin D3-13c5

Cat. No.: B12396796
M. Wt: 405.6 g/mol
InChI Key: JWUBBDSIWDLEOM-JTPXXKCSSA-N
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Description

3-Epi-25-hydroxyvitamin D3-13c5 is a labeled analog of 3-Epi-25-hydroxyvitamin D3, where five carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of vitamin D metabolites in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Epi-25-hydroxyvitamin D3-13c5 involves the incorporation of carbon-13 isotopes into the vitamin D3 structure. The process typically starts with the hydroxylation of vitamin D3 to produce 25-hydroxyvitamin D3, followed by epimerization at the C-3 position to yield 3-Epi-25-hydroxyvitamin D3. The carbon-13 labeling is achieved through the use of carbon-13 enriched reagents during the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard in research .

Chemical Reactions Analysis

Types of Reactions

3-Epi-25-hydroxyvitamin D3-13c5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .

Mechanism of Action

3-Epi-25-hydroxyvitamin D3-13c5 exerts its effects by mimicking the behavior of natural vitamin D metabolites. It binds to the vitamin D receptor (VDR) and modulates the expression of target genes involved in calcium and phosphate homeostasis. The carbon-13 labeling allows for precise tracking and quantification of the compound in biological systems, providing insights into its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Epi-25-hydroxyvitamin D3-13c5 is unique due to its specific epimeric form and carbon-13 labeling, which provides enhanced stability and accuracy in analytical measurements. Its distinct structure allows for the differentiation and quantification of epimeric forms of vitamin D metabolites, which is crucial for accurate biological and clinical research .

Properties

Molecular Formula

C27H44O2

Molecular Weight

405.6 g/mol

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3+1,4+1,6+1,16+1,26+1

InChI Key

JWUBBDSIWDLEOM-JTPXXKCSSA-N

Isomeric SMILES

C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Origin of Product

United States

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